Cyclooctanol, 1-ethynyl-
Description
Significance of Acetylenic Alcohols as Synthetic Intermediates
Acetylenic alcohols, also known as propargyl alcohols, are a class of compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). gantrade.com This dual functionality makes them exceptionally versatile building blocks in organic synthesis. upi.edu The alkyne moiety can participate in a wide array of chemical transformations, including catalytic hydrogenation, hydration, and various coupling reactions, while the alcohol group can be used for oxidation, esterification, or as a directing group in stereoselective reactions.
The strategic importance of acetylenic alcohols is evident in their widespread application across several industries, including the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty polymers. fcad.comlookchem.comin-academy.uz They serve as key precursors for a variety of molecular structures. upi.edu For instance, the terminal alkyne is a critical component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is used to create complex molecules like 1,2,3-triazoles. mdpi.com Furthermore, acetylenic alcohols are utilized in metal-catalyzed reactions to form complex organometallic clusters and as inhibitors for corrosion and precious metal catalysts. fcad.comepa.gov
Overview of Cyclic Tertiary Alcohol Scaffolds in Organic Synthesis
Cyclic tertiary alcohols are pivotal structural motifs in a multitude of natural products and pharmacologically active compounds. The incorporation of a hydroxyl group on a cyclic, quaternary carbon center provides a rigid and well-defined three-dimensional structure. This can be crucial for molecular recognition and biological activity. These scaffolds are frequently employed as synthons, or building blocks, in the total synthesis of complex molecules. mmsl.cz
The synthesis of cyclic tertiary alcohols, particularly in an enantiomerically pure form, is a significant area of research. nih.gov Methods such as the asymmetric addition of organometallic reagents to cyclic ketones are employed to create these chiral centers with high selectivity. nih.govorganicchemistrytutor.com The resulting chiral cyclic tertiary alcohols are valuable intermediates, enabling the synthesis of complex targets such as the pheromone (-)-frontalin (B1251542) and the core structure of wine lactone. nih.gov The rigid conformation of the cyclic system, combined with the functionality of the tertiary alcohol, allows for subsequent stereocontrolled modifications, making them powerful tools in the synthetic chemist's arsenal.
Current Research Trends and Unexplored Potentials of 1-Ethynylcyclooctanol
1-Ethynylcyclooctanol, with its specific combination of a cyclooctyl ring and an ethynyl (B1212043) alcohol function, is an area of active research, particularly in organometallic chemistry and the synthesis of novel materials. The cyclooctane (B165968) ring is conformationally flexible, which can influence the reactivity and properties of molecules derived from it.
Recent research has demonstrated the utility of 1-ethynylcyclooctanol as a ligand in the synthesis of complex metal clusters. For example, it has been used in reactions with triruthenium dodecacarbonyl to produce hexaruthenium carbide clusters. epa.govhku.hk In these reactions, the alkyne group coordinates to the metal centers and can undergo coupling and rearrangement reactions to form unusual structures, such as hexatetraene chains. epa.govhku.hk
Furthermore, 1-ethynylcyclooctanol has been explored as a building block in the synthesis of diruthenium complexes with potential anticancer properties. acs.org In this context, it was reacted to form diruthenacyclopentenone species, which could then be converted into allenyl derivatives. acs.org These studies highlight the compound's role in creating novel organometallic frameworks with interesting electronic and biological properties.
The unexplored potential of 1-ethynylcyclooctanol likely lies in its application in materials science and medicinal chemistry. The terminal alkyne is a prime candidate for polymerization reactions or for grafting onto surfaces to modify their properties. In medicinal chemistry, the cyclooctanol (B1193912) scaffold could be used to create analogues of known bioactive compounds, where the flexible eight-membered ring could explore different conformational spaces within a biological target. Its ability to participate in multicomponent reactions, such as those forming substituted quinazolinones, further broadens its potential applications in the synthesis of heterocyclic libraries for drug discovery. mdpi.com
Data Tables
Table 1: Physicochemical Properties of 1-Ethynylcyclooctanol This table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 55373-76-7 | chemeo.com |
| Molecular Formula | C₁₀H₁₆O | chemeo.com |
| Molecular Weight | 152.23 g/mol | chemeo.com |
| IUPAC Name | 1-ethynylcyclooctan-1-ol | chemeo.com |
| InChI Key | DHAPUKCAOFQTIT-UHFFFAOYSA-N | chemeo.com |
| SMILES | C#CC1(O)CCCCCCC1 | chemeo.com |
Table 2: Selected Research Applications of 1-Ethynylcyclooctanol This table highlights specific research findings involving the title compound.
| Research Area | Reaction / Application | Key Finding | Reference(s) |
| Organometallic Chemistry | Reaction with triruthenium dodecacarbonyl | Formation of a hexaruthenium carbide cluster involving the coupling of two alkyne molecules. | epa.govhku.hk |
| Bioorganometallic Chemistry | Synthesis of diruthenium complexes | Acted as a precursor to form diruthenacyclopentenone and subsequent allenyl derivatives for anticancer studies. | acs.org |
| Materials Science | Formation of Au(I)/Cu(I) alkynyl clusters | Used as a ligand to create luminescent pentanuclear gold/copper clusters. | acs.org |
| Environmental Science | Biodegradation studies | Identified as a degradation product of the insecticide chlorpyrifos (B1668852) by cyanobacteria. | ekb.eg |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55373-76-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethynylcyclooctan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-10(11)8-6-4-3-5-7-9-10/h1,11H,3-9H2 |
InChI Key |
DHAPUKCAOFQTIT-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCCCC1)O |
Canonical SMILES |
C#CC1(CCCCCCC1)O |
Other CAS No. |
55373-76-7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethynylcyclooctanol
Alkynylation Strategies Utilizing Cyclooctanone (B32682) Precursors
The most direct and common approach to synthesizing 1-ethynylcyclooctanol is through the nucleophilic addition of an ethynyl (B1212043) group to the electrophilic carbonyl carbon of cyclooctanone. pearson.comlibretexts.org
Traditional Acetylide Addition Reactions
Historically, the addition of acetylide anions to ketones has been a fundamental carbon-carbon bond-forming reaction. This method typically employs alkali metal acetylides or Grignard reagents.
Alkali Metal Acetylides: Sodium acetylide (NaC≡CH), prepared from sodium amide and acetylene (B1199291), can be reacted with cyclooctanone in an inert solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). The acetylide anion directly attacks the carbonyl carbon, and a subsequent acidic workup protonates the resulting alkoxide to yield 1-ethynylcyclooctanol.
Grignard Reagents: Ethynylmagnesium bromide (HC≡CMgBr) is a common Grignard reagent used for this transformation. It is typically prepared in situ by reacting a simple alkyl Grignard reagent, such as ethylmagnesium bromide, with an excess of acetylene in THF. The ethynylmagnesium bromide then adds to cyclooctanone. This method is often preferred due to its milder reaction conditions compared to using sodium amide. saskoer.ca
These traditional methods are reliable for producing tertiary alcohols. However, they require strongly basic conditions and may not be suitable for substrates with base-sensitive functional groups. libretexts.org
Table 1: Comparison of Traditional Acetylide Addition Methods
| Reagent | Typical Solvent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Acetylide | Liquid Ammonia, THF | Strongly basic, low temperature | Readily available starting materials | Harsh conditions, potential for side reactions |
| Ethynylmagnesium Bromide | Tetrahydrofuran (THF) | Mildly basic, room temperature | Milder conditions, good yields | Requires preparation of Grignard reagent |
Organometallic-Mediated Alkynylation Approaches
Modern synthetic chemistry has introduced a variety of organometallic reagents that offer improved selectivity and milder reaction conditions for alkynylation.
Organolithium Reagents: Ethynyllithium is more nucleophilic than its Grignard counterpart and can be used for efficient alkynylation. However, its high reactivity can sometimes lead to a lack of selectivity with more complex substrates. saskoer.ca
Organozinc and Organoaluminum Reagents: Di-alkynylzinc or alkynylaluminum reagents can be used, often in the presence of a catalyst. These reactions can sometimes be performed under neutral or even slightly acidic conditions, enhancing their compatibility with a wider range of functional groups.
Recent advancements include dual Ni/photoredox catalytic systems that enable the deacylative alkynylation of unstrained cyclic ketones like cyclooctanone with alkynyl bromides, providing the desired products in moderate yields. nih.gov Another strategy involves a palladium-catalyzed reaction between the alkynyl bromide derived from 1-ethynylcyclooctanol and various arenes, demonstrating the utility of this compound as a building block. amazonaws.com
Stereocontrol in the Formation of the Tertiary Alcohol Center
Since cyclooctanone is a symmetrical, achiral molecule, its direct alkynylation results in the formation of an achiral product, 1-ethynylcyclooctanol. Therefore, stereocontrol in this specific reaction is not a factor.
However, the principles of stereocontrol are crucial when considering the alkynylation of substituted or prochiral cyclic ketones. In such cases, the facial selectivity of the nucleophilic attack on the carbonyl group determines the stereochemistry of the resulting tertiary alcohol. For other cyclic ketones, asymmetric alkynylation has been achieved using chiral catalysts, such as chiral diene rhodium catalysts or phase-transfer catalysts, to produce optically active tertiary propargyl alcohols with high enantioselectivity. nih.govnih.gov While not directly applicable to the synthesis of the parent 1-ethynylcyclooctanol, these methods are paramount for creating chiral derivatives. For instance, additions of alkynyllithium reagents to substituted cyclic ketones like 2-chlorocyclohexanone (B41772) have shown high stereoselectivity. nih.gov
Alternative Synthetic Routes to the 1-Ethynylcyclooctanol Framework
While direct alkynylation of cyclooctanone is the most common method, other strategies can be envisioned for constructing the 1-ethynylcyclooctanol framework.
One such alternative involves a ring-opening/alkynylation reaction. A tandem radical process promoted by sodium persulfate (Na₂S₂O₈) allows for the C-C bond cleavage of tertiary cycloalkanols, such as 1-methylcyclooctanol, followed by coupling with an alkynyl hypervalent iodine reagent. This method results in a distal alkynylated ketone, which would require subsequent steps to form the target cyclic alcohol. nih.gov
Another conceptual approach could involve ring-expansion methodologies, starting from a smaller cyclic precursor like 1-ethynylcycloheptanone. Alternatively, functionalization of a pre-existing cyclooctane (B165968) ring bearing an appropriate leaving group and a protected hydroxyl function could lead to the target molecule via nucleophilic substitution with an acetylide species. These routes are generally more complex and less direct than the standard ketone alkynylation.
Chemoenzymatic and Biocatalytic Pathways for Synthesis
Chemoenzymatic and biocatalytic methods represent a green and highly selective frontier in chemical synthesis. acs.org For propargylic alcohols, these strategies often focus on the resolution of racemic mixtures or the enantioselective reduction of propargylic ketones.
While direct enzymatic alkynylation of cyclooctanone is not a well-established method, a chemoenzymatic deracemization process could be applied if a chiral derivative of 1-ethynylcyclooctanol were synthesized. This typically involves two steps:
Non-selective oxidation: A racemic mixture of a chiral propargylic alcohol is oxidized to the corresponding ketone. Laccase-mediator systems, such as laccase from Trametes versicolor (LTv) with TEMPO, have proven effective for oxidizing various propargylic alcohols to propargylic ketones. uniovi.es
Enantioselective reduction: The resulting prochiral ketone is then reduced to a single enantiomer of the alcohol using a stereoselective alcohol dehydrogenase (ADH). acs.orguniovi.es
Furthermore, whole-cell biocatalysis, for example using Candida parapsilosis, has been employed for the deracemization of various propargylic alcohols, yielding optically pure products with high enantiomeric excess. researchgate.net Although these methods have not been specifically reported for 1-ethynylcyclooctanol (as it is achiral), they demonstrate the potential of biocatalysis for producing chiral analogs. researchgate.netacs.org
Elucidation of Reaction Mechanisms Involving 1 Ethynylcyclooctanol
Mechanistic Studies of Alkyne Functionalization Reactions
The ethynyl (B1212043) group of 1-ethynylcyclooctanol serves as a linchpin for a variety of addition and coupling reactions. Understanding the mechanisms of these transformations is crucial for controlling product selectivity and developing novel synthetic methodologies.
Hydrometallation Mechanisms (e.g., Hydrosilylation, Hydrostannylation)
Hydrometallation reactions, particularly hydrosilylation and hydrostannylation, represent powerful methods for the functionalization of alkynes, converting them into synthetically useful vinyl derivatives.
Hydrosilylation: The addition of a silicon-hydrogen bond across the carbon-carbon triple bond of 1-ethynylcyclooctanol is typically achieved using a transition metal catalyst, most commonly based on platinum. wikipedia.org The generally accepted mechanism for this transformation is the Chalk-Harrod mechanism. mdpi.compsu.edu This mechanism proceeds through a series of well-defined steps:
Oxidative Addition: The catalyst, often a Pt(0) species, undergoes oxidative addition with the hydrosilane (R₃SiH), forming a Pt(II) intermediate containing both hydride (H) and silyl (B83357) (SiR₃) ligands. mdpi.com
Alkyne Coordination: The 1-ethynylcyclooctanol substrate then coordinates to the platinum center.
Migratory Insertion: The coordinated alkyne inserts into the platinum-hydride bond. This step is often regioselective, with the hydrogen adding to one carbon of the triple bond and the platinum to the other. For terminal alkynes like 1-ethynylcyclooctanol, this typically results in two possible regioisomers.
Reductive Elimination: The final step involves the reductive elimination of the vinylsilane product, regenerating the Pt(0) catalyst. libretexts.org
A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkyne into the metal-silyl bond, followed by reductive elimination of a C-H bond. libretexts.org The stereochemical outcome of hydrosilylation of terminal alkynes is typically cis-addition, leading to the (E)-alkenylsilane. libretexts.org
Hydrostannylation: The addition of a tin-hydride bond to 1-ethynylcyclooctanol can proceed through either a radical or a metal-catalyzed pathway. The radical-mediated hydrostannylation, often initiated by AIBN (2,2'-azobis(2-methylpropionitrile)), was long thought to proceed via a simple radical chain mechanism. However, recent studies have indicated that trace amounts of molecular oxygen are necessary for the reaction to occur, suggesting a more complex hybrid single-electron transfer/radical propagation mechanism. nih.gov
Electrophilic Halogenation and Related Transformations
The electron-rich triple bond of 1-ethynylcyclooctanol is susceptible to attack by electrophiles, particularly halogens. The mechanism of electrophilic halogenation of an alkyne involves the formation of a bridged halonium ion intermediate.
In the case of 1-ethynylcyclooctanol reacting with an electrophilic halogen source (e.g., Br₂), the steps are as follows:
Electrophilic Attack: The π-electrons of the alkyne attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate. This intermediate is analogous to the halonium ion formed during the halogenation of alkenes.
Nucleophilic Attack: A nucleophile, which can be the halide anion (Br⁻) or the solvent, attacks one of the carbons of the bridged intermediate. This attack typically occurs in an anti-fashion, leading to the formation of a dihaloalkene.
The reactivity and the need for a catalyst can vary depending on the halogen. For instance, reactions with bromine or chlorine often require a Lewis acid catalyst, such as an iron(III) halide, to polarize the halogen-halogen bond and increase its electrophilicity. libretexts.orglumenlearning.com
Cycloaddition Pathways and Intermediate Analysis
The ethynyl group is an excellent participant in cycloaddition reactions, providing a route to various heterocyclic and carbocyclic structures. A prominent example is the Huisgen 1,3-dipolar cycloaddition, often utilized in "click chemistry." mtsu.edu
When 1-ethynylcyclooctanol is subjected to a 1,3-dipolar cycloaddition with an azide (B81097) (R-N₃), typically catalyzed by copper(I), the following mechanistic pathway is followed to form a triazole:
Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide intermediate. This step enhances the nucleophilicity of the alkyne terminus.
Coordination: The azide coordinates to the copper center.
Cyclization: The coordinated azide undergoes a [3+2] cycloaddition with the acetylide. This is a concerted but asynchronous step where the two new carbon-nitrogen bonds are formed.
Product Release: The resulting triazole product is released, regenerating the copper catalyst for the next cycle.
The analysis of intermediates in such reactions is crucial for understanding the regioselectivity and for optimizing reaction conditions. escholarship.org Other cycloaddition pathways, such as Diels-Alder reactions where the alkyne can act as a dienophile, also provide access to complex molecular architectures. libretexts.orgresearchgate.net
Reaction Dynamics of the Tertiary Alcohol Moiety
The tertiary alcohol group in 1-ethynylcyclooctanol presents distinct reactivity. Unlike primary or secondary alcohols, it cannot be oxidized to a carbonyl compound under standard conditions because the carbinol carbon lacks a hydrogen atom. libretexts.orgyoutube.com This resistance to oxidation is a key feature of its chemical behavior. libretexts.org
However, the tertiary alcohol can undergo other reactions:
Dehydration: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon can yield an alkene. libretexts.org
Substitution (Sₙ1): The tertiary carbocation formed upon protonation and loss of water is susceptible to attack by nucleophiles. For example, reaction with hydrohalic acids (HX) can proceed via an Sₙ1 mechanism to yield the corresponding tertiary alkyl halide. libretexts.org
Esterification: While sterically hindered, esterification can be achieved, often requiring more forcing conditions or specific catalysts. The kinetic resolution of tertiary alcohols, which involves selective esterification, is a challenging but important process for obtaining enantiomerically pure compounds. rsc.orgrsc.org
Investigations into Rearrangement and Ring-Expansion Mechanisms
Propargyl alcohols, the class of compounds to which 1-ethynylcyclooctanol belongs, are known to undergo a variety of rearrangement reactions, often under acidic or metal-catalyzed conditions. For 1-ethynylcyclooctanol, the formation of a carbocation intermediate, particularly adjacent to the eight-membered ring, can trigger skeletal rearrangements.
One potential pathway involves the formation of a vinyl cation upon protonation of the alkyne, which could then induce a ring expansion. A more plausible mechanism for ring expansion involves the dehydration of the tertiary alcohol to form a carbocation on the cyclooctyl ring. If a carbocation is formed on a carbon atom adjacent to the ring, a 1,2-alkyl shift can occur, leading to the expansion of the cyclooctane (B165968) ring to a nine-membered ring. chemistrysteps.comyoutube.com This process is driven by the release of ring strain and the formation of a more stable carbocation. chemistrysteps.com
Gold(I) catalysts are particularly effective in promoting rearrangements of 1-alkynyl cycloalkanols, leading to the formation of alkylidene cycloalkanones through a stereospecific rearrangement. organic-chemistry.org Such reactions highlight the potential for complex transformations initiated at the propargylic position.
Catalyst-Substrate Interaction Studies in Mediated Transformations
In catalyst-mediated reactions of 1-ethynylcyclooctanol, the specific interactions between the substrate and the catalyst are paramount in determining the reaction's outcome, including its rate, selectivity, and stereochemistry. These interactions are often non-covalent and can include hydrogen bonding, metal-ligand coordination, and electrostatic interactions. rsc.org
For instance, in hydrosilylation, the coordination of the alkyne's π-system and the hydroxyl group's oxygen atom to the metal center can influence the catalyst's activity and selectivity. The hydroxyl group can act as a directing group, positioning the catalyst in a specific orientation relative to the alkyne.
Computational and spectroscopic studies are often employed to probe these interactions. For example, kinetic studies can reveal the order of the reaction with respect to the catalyst and substrate concentrations, providing insight into the rate-determining step. rsc.org In some catalytic systems, the formation of a stable encounter complex between the substrate and catalyst precedes the chemical transformation, and this initial binding event can be crucial for enantioselection in asymmetric catalysis. nih.gov The nature of the catalyst, including the metal and its ligand sphere, dictates the electronic and steric environment of the active site, thereby controlling how the substrate binds and reacts. rsc.orgnih.gov
Applications of 1 Ethynylcyclooctanol in Complex Organic Synthesis
Role as a Versatile Building Block in Target-Oriented Synthesis
In target-oriented synthesis (TOS), the primary goal is the creation of a specific, often complex, molecule, such as a natural product. nih.gov A versatile building block in this context is a relatively simple starting material that can be elaborated through various reaction pathways to form a significant portion of the final target's scaffold. nih.gov 1-Ethynylcyclooctanol fits this description due to its distinct functional groups—the hydroxyl, the ethynyl (B1212043), and the cyclooctyl backbone—which can be modified selectively or used in concert to construct intricate molecular architectures.
The terminal alkyne is a particularly powerful handle for carbon-carbon bond formation through reactions like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the attachment of diverse aryl, vinyl, or other alkynyl fragments. The tertiary hydroxyl group can be used to direct reactions, act as a nucleophile, or be replaced to introduce other functionalities. The cyclooctane (B165968) ring itself provides a robust, three-dimensional scaffold that can be incorporated into the core of a target molecule.
Table 1: Potential Transformations of 1-Ethynylcyclooctanol as a Building Block
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Terminal Alkyne | Sonogashira Coupling | Attachment of aryl or vinyl groups |
| Hydration | Formation of a methyl ketone | |
| Click Chemistry (CuAAC) | Synthesis of 1,2,3-triazoles | |
| Carbo- or hydrometallation | Introduction of new functionalized fragments | |
| Tertiary Hydroxyl | Oxidation | Not possible without C-C cleavage |
| Substitution (e.g., Meyer-Schuster rearrangement) | Formation of α,β-unsaturated ketones | |
| Etherification / Esterification | Protection or introduction of new functionalities |
| Alkyne & Hydroxyl | Cyclization Reactions | Formation of heterocyclic systems |
Precursor for the Construction of Polycyclic Ring Systems
Polycyclic systems, which contain multiple fused or bridged rings, are common motifs in biologically active natural products. nih.gov The synthesis of these frameworks often requires starting materials that can undergo intramolecular reactions to form new rings. 1-Ethynylcyclooctanol is well-suited for this role, as its alkyne and hydroxyl groups are positioned to participate in a variety of cyclization strategies. beilstein-journals.org
For instance, intramolecular reactions that engage both the alkyne and the cyclooctane ring can lead to the formation of bicyclic systems. The Nicholas reaction, involving the cobalt-complexed propargyl cation, could be employed intramolecularly if a nucleophile is tethered to the cyclooctane ring. Furthermore, acid-catalyzed cyclization or transition-metal-mediated enyne-type cyclizations could be envisioned to construct fused or bridged ring systems, transforming the monocyclic starting material into a more complex polycyclic core.
Stereoselective Transformations for Accessing Chiral Derivatives
Stereoselectivity, the preferential formation of one stereoisomer over others, is a critical concept in modern synthesis, particularly for producing enantiomerically pure pharmaceuticals. masterorganicchemistry.combeilstein-journals.org While 1-ethynylcyclooctanol itself is achiral, its reactions can be guided by chiral catalysts or reagents to produce chiral derivatives with high stereocontrol.
The prochiral faces of the triple bond can be selectively attacked in reactions like asymmetric hydrogenation, hydroboration, or hydrometalation, leading to the formation of new stereocenters on the side chain. For example, asymmetric reduction of the alkyne to a cis-alkene using Lindlar's catalyst modified with a chiral ligand could produce a chiral allylic alcohol. Similarly, enantioselective addition of organometallic reagents to the alkyne, catalyzed by a chiral metal complex, could generate chiral allenes or vinylmetallic species, which are valuable intermediates for further stereoselective synthesis. nih.gov The generation of these chiral products is crucial for building molecules with specific three-dimensional orientations required for biological activity.
Integration into Cascade and Annulation Reactions
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Annulation reactions are a specific type of cascade that results in the formation of a new ring. chim.itmdpi.com These strategies are highly efficient as they build molecular complexity rapidly and reduce the number of steps, purification processes, and waste generated.
The structure of 1-ethynylcyclooctanol is amenable to the design of cascade sequences. The terminal alkyne can undergo an initial reaction, such as a Michael addition or a metal-catalyzed coupling, which then generates an intermediate poised for a subsequent intramolecular cyclization involving the hydroxyl group or a derivative thereof. For example, a palladium-catalyzed coupling with an ortho-haloaryl alcohol could be followed by an in-situ intramolecular cyclization of the hydroxyl group onto the newly formed internal alkyne, creating a fused heterocyclic system in one pot. Such annulation strategies provide a powerful method for converting the simple acyclic alkyne portion of the molecule into a new carbocyclic or heterocyclic ring fused to the cyclooctane core. nih.gov
Convergent and Divergent Synthetic Strategies
Complex molecule synthesis can be approached through different strategic plans, including convergent and divergent pathways.
A convergent synthesis involves preparing different complex fragments of the target molecule independently and then coupling them together near the end of the synthesis. wikipedia.org This approach is generally more efficient for building large molecules. 1-Ethynylcyclooctanol can be used to prepare a key fragment for a convergent synthesis. For instance, the cyclooctanol-containing fragment could be synthesized and then coupled with another advanced intermediate via its ethynyl group in a late-stage fragment-coupling reaction.
A divergent synthesis starts from a common intermediate that is transformed into a library of structurally diverse compounds through different reaction pathways. rsc.orgnih.gov 1-Ethynylcyclooctanol is an excellent starting point for divergent synthesis. nih.gov Its three functional regions (alkyne, alcohol, ring) can be selectively manipulated to create a wide array of derivatives. For example, the alkyne can be converted into a triazole, a ketone, or an alkene, while the alcohol is transformed into an ether or ester. Each of these new molecules can then be subjected to further reactions, quickly generating a diverse collection of compounds from a single, common precursor. nih.gov
Table 2: Comparison of Synthetic Strategies Using 1-Ethynylcyclooctanol
| Strategy | Description | Application of 1-Ethynylcyclooctanol |
|---|---|---|
| Convergent | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org | Used to prepare one of several complex fragments, which is then joined to others. |
| Divergent | A common precursor is used to generate a library of diverse analogs. nih.gov | Serves as the central starting material, with its functional groups being selectively modified to create numerous different products. |
Derivatization and Structural Diversification of 1 Ethynylcyclooctanol
Synthesis and Transformations of Organometallic Derivatives
The terminal alkyne functionality of 1-ethynylcyclooctanol serves as a versatile handle for the introduction of various metallic and metalloid moieties, leading to the formation of stable and useful organometallic reagents.
Organotin derivatives, specifically alkynylstannanes, are valuable synthetic intermediates, most notably for their application in Stille cross-coupling reactions. The synthesis of tin derivatives of 1-ethynylcyclooctanol can be achieved through several established methods for the stannylation of terminal alkynes.
One common and effective method involves the deprotonation of the terminal alkyne with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a highly nucleophilic alkynyl anion. thieme-connect.de This intermediate is then quenched with a triorganotin halide, such as tributyltin chloride, to yield the corresponding 1-(tributylstannylethynyl)cyclooctanol. thieme-connect.de
Table 1: Synthetic Routes to Organotin Derivatives of 1-Ethynylcyclooctanol
| Method | Reagents | Intermediate | Product |
|---|---|---|---|
| Alkynyl Anion | 1. n-BuLi or EtMgBr 2. Bu₃SnCl | Lithium or Magnesium Acetylide | 1-((Tributylstannyl)ethynyl)cyclooctanol |
The introduction of silicon-containing groups is most commonly achieved via hydrosilylation of the alkyne. This reaction involves the addition of a silicon hydride (R₃SiH) across the triple bond, catalyzed by a transition metal complex. The hydrosilylation of a terminal alkyne like 1-ethynylcyclooctanol can theoretically yield three distinct regio- and stereoisomers: the α-adduct (gem-isomer), the β-(E)-adduct (trans-vicinal), and the β-(Z)-adduct (cis-vicinal).
The regiochemical outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions. nih.gov For instance, certain ruthenium catalysts are known to favor the formation of α-vinylsilanes, while rhodium and iridium complexes can be tuned to selectively produce β-(Z)-vinylsilanes. nih.govrsc.org Furthermore, the presence of the hydroxyl group proximal to the alkyne in 1-ethynylcyclooctanol can act as a directing group, influencing the regioselectivity of the addition. acs.org This directing effect can enhance the formation of a single regioisomer, making the reaction a powerful tool for controlled functionalization.
Table 2: Potential Products of 1-Ethynylcyclooctanol Hydrosilylation
| Product Type | Structure | Description |
|---|---|---|
| α-adduct | Silicon and Hydrogen add to the same carbon (C1 of ethynyl (B1212043) group) | |
| β-(E)-adduct | Silicon and Hydrogen add to adjacent carbons with trans stereochemistry |
Functional Group Interconversions of the Ethynyl Moiety
The carbon-carbon triple bond is a high-energy functional group that can be readily transformed into other moieties, such as alkenes and alkanes through reduction, or cleaved entirely through oxidation.
The reduction of the alkyne in 1-ethynylcyclooctanol can be controlled to produce either the corresponding alkene or alkane. Complete saturation of the triple bond to form 1-ethylcyclooctanol (B8535135) is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.
More synthetically valuable are the partial reduction methods that yield alkenes with specific stereochemistry. youtube.com
Syn-reduction (Z-alkene formation): The selective reduction to the cis or (Z)-alkene, 1-ethenylcyclooctanol, is accomplished using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). This catalyst facilitates the syn-addition of hydrogen across the triple bond and is deactivated enough to prevent over-reduction to the alkane. rsc.orgorganicchemistrytutor.com
Anti-reduction (E-alkene formation): The complementary reduction to the trans or (E)-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. organicchemistrytutor.com This reaction proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans product.
Table 3: Reduction Products of 1-Ethynylcyclooctanol
| Reaction | Reagents | Product | Stereochemistry |
|---|---|---|---|
| Complete Hydrogenation | H₂, Pd/C | 1-Ethylcyclooctanol | N/A (Alkane) |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-1-Ethenylcyclooctanol | Z (cis) |
The terminal alkyne of 1-ethynylcyclooctanol can undergo oxidative cleavage under treatment with strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org This reaction breaks the carbon-carbon triple bond entirely.
In the case of a terminal alkyne, the internal carbon of the triple bond is oxidized to a carboxylic acid, while the terminal carbon is fully oxidized to carbon dioxide. masterorganicchemistry.comchadsprep.com Therefore, the ozonolysis or vigorous permanganate oxidation of 1-ethynylcyclooctanol results in the cleavage of the ethynyl group to yield 1-hydroxycyclooctane-1-carboxylic acid and carbon dioxide. masterorganicchemistry.comquora.comquora.com Milder oxidation conditions with neutral permanganate can sometimes lead to the formation of α-dicarbonyl compounds, but with terminal alkynes, cleavage is a common outcome. aakash.ac.in
Reaction Scheme: Oxidative Cleavage 1-Ethynylcyclooctanol + O₃ or KMnO₄ → 1-Hydroxycyclooctane-1-carboxylic acid + CO₂
Modifications of the Cyclooctanol (B1193912) Ring System
While reactions of the ethynyl and hydroxyl groups are more common, the eight-membered carbocyclic ring of 1-ethynylcyclooctanol can also participate in unique transformations, including ring expansions and transannular reactions. These reactions leverage the flexibility and proximity of atoms within the medium-sized ring.
A plausible pathway for ring modification is a formal ring expansion. Research on analogous systems, such as 1-alkynyl cyclobutanols, has shown that they can undergo a silver-catalyzed ring expansion to form larger, functionalized ketones. rsc.org Applying this analogy, treatment of 1-ethynylcyclooctanol with a silver catalyst could potentially initiate a radical cascade, leading to the expansion of the cyclooctane (B165968) ring to a cyclononanone (B1595960) derivative. Such reactions often proceed through a semi-pinacol type rearrangement mechanism.
Furthermore, the cyclooctane framework is known to undergo transannular reactions, where a bond is formed between non-adjacent atoms across the ring. nih.govmdpi.com While direct examples involving 1-ethynylcyclooctanol are not prominent, the principles of transannular C-H functionalization have been demonstrated on cyclooctane carboxylic acids. nih.govresearchgate.net This suggests that under appropriate catalytic conditions, it might be possible to induce intramolecular reactions involving the functional groups and remote C-H bonds of the cyclooctane ring, leading to complex bicyclic structures.
Ring Contraction and Expansion Reactions
Ring contraction and expansion reactions are powerful methods in organic synthesis for creating novel carbocyclic structures that may be difficult to access through other means. etsu.edu These transformations often proceed through carbocation intermediates, where the migration of an endocyclic bond leads to a change in ring size. wikipedia.orgyoutube.com
One common strategy for inducing such rearrangements is the semipinacol rearrangement. wikipedia.org For a substrate like 1-ethynylcyclooctanol, this would typically first involve the conversion of the alkyne into a species that can stabilize an adjacent positive charge or the introduction of a leaving group on a neighboring carbon. For instance, the reaction of the alkyne with an acid in the presence of a nucleophile could generate an intermediate vinyl cation, which could then trigger the migration of one of the C-C bonds within the cyclooctane ring. This migration would result in the formation of a new ring system, either contracted (a cycloheptyl derivative) or expanded (a cyclononyl derivative), depending on the reaction conditions and the migratory aptitude of the bonds.
Another potential pathway involves the initial conversion of the hydroxyl group into a good leaving group. Subsequent departure of this group would form a tertiary carbocation on the ring. A 1,2-shift of an adjacent ring carbon bond to this cationic center would facilitate ring contraction, typically driven by the relief of ring strain or the formation of a more stable carbocation intermediate. youtube.com Ring expansion can be achieved through reactions like the Tiffeneau–Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to generate a carbocation that initiates the ring-enlarging bond migration. wikipedia.org
| Reaction Type | Key Intermediate | Potential Product | Driving Force |
| Semipinacol Rearrangement | Vinyl Cation / Carbocation | Substituted Cycloheptanone | Relief of Strain / Cation Stability |
| Wagner-Meerwein Rearrangement | Tertiary Carbocation | Substituted Cycloheptyl System | Cation Stability |
| Tiffeneau-Demjanov Pathway | Carbocation from Diazonium Ion | Substituted Cyclononanone | Bond Migration to Cation |
Oxidative Transformations of the Hydroxyl Group
The oxidation of the tertiary hydroxyl group in 1-ethynylcyclooctanol is a key transformation for introducing a carbonyl functionality, leading to the formation of an α,β-unsaturated ketone. nih.govresearchgate.net This reaction is often not a simple direct oxidation but proceeds through a rearrangement mechanism. The Meyer-Schuster rearrangement is a classic example of such a transformation for tertiary propargyl alcohols.
Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a resonance-stabilized carbocation. A subsequent nucleophilic attack by water and tautomerization leads to the formation of an α,β-unsaturated ketone. This reaction effectively converts the tertiary alcohol and adjacent alkyne into a conjugated enone system.
Various reagents can be employed to facilitate this transformation. While strong mineral acids can be used, modern methods often employ transition metal catalysts or milder acidic conditions to improve selectivity and yield.
| Oxidation/Rearrangement Method | Typical Reagents | Product Class |
| Meyer-Schuster Rearrangement | H₂SO₄, AcOH | α,β-Unsaturated Ketone |
| Ru-catalyzed Oxidation | Ru complexes, oxidant | α,β-Unsaturated Ketone |
| PCC or PDC Oxidation | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | α,β-Unsaturated Ketone |
Preparation of Halogenated and Fluoroalkylated Analogs
The introduction of halogen atoms or fluoroalkyl groups into the structure of 1-ethynylcyclooctanol can significantly alter its chemical and physical properties. Fluorinated organic compounds, in particular, are of great interest in medicinal chemistry and materials science. scilit.com
Halogenation can be achieved at several positions. The tertiary hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This conversion of the alcohol to a good leaving group is a common synthetic strategy. nih.gov Alternatively, the terminal alkyne can be halogenated. For example, treatment with N-bromosuccinimide (NBS) in the presence of a silver catalyst can yield the corresponding 1-bromoalkyne derivative.
Fluoroalkylation, the introduction of groups such as trifluoromethyl (-CF₃), can be accomplished through various modern synthetic methods. One approach involves the radical addition of a fluoroalkyl source across the alkyne. Reagents like Togni's reagent, in combination with a radical initiator or a photocatalyst, can be used to add a CF₃ group to the terminal position of the ethynyl moiety. researchgate.net Another strategy could involve the reaction of a fluoroalkylated building block with a derivative of 1-ethynylcyclooctanol.
| Modification | Reagent(s) | Target Site | Product Example |
| Hydroxyl Substitution (Chlorination) | Thionyl Chloride (SOCl₂) | C-OH | 1-Chloro-1-ethynylcyclooctane |
| Alkyne Halogenation (Bromination) | N-Bromosuccinimide (NBS), AgNO₃ | C≡C-H | 1-(Bromoethynyl)cyclooctanol |
| Alkyne Fluoroalkylation | Togni's Reagent, Radical Initiator | C≡C-H | 1-(3,3,3-Trifluoroprop-1-yn-1-yl)cyclooctanol |
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-ethynylcyclooctanol. Both ¹H and ¹³C NMR spectroscopy provide critical data for elucidating the connectivity and chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the spectrum of 1-ethynylcyclooctanol displays characteristic signals corresponding to the different types of protons. The ethynyl (B1212043) proton typically appears as a sharp singlet, while the protons of the cyclooctyl ring give rise to a series of complex multiplets due to their diastereotopic nature and spin-spin coupling interactions. The hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group, the sp³-hybridized carbon atom attached to the hydroxyl group, and the various methylene (B1212753) carbons of the cyclooctyl ring. The chemical shifts of these carbons are indicative of their local electronic environment.
Conformational analysis of the flexible eight-membered ring of 1-ethynylcyclooctanol can also be investigated using NMR techniques. Variable temperature NMR studies can provide insights into the dynamic processes and the preferred conformations of the cyclooctyl ring in solution. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering valuable data for determining the three-dimensional structure and conformational preferences of the molecule.
Table 1: Representative NMR Data for 1-ethynylcyclooctanol Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
| Technique | Signal Type | Typical Chemical Shift (ppm) | Description |
| ¹H NMR | Ethynyl-H | ~2.4 | Singlet |
| Cyclooctyl-H | ~1.4 - 1.9 | Multiplets | |
| Hydroxyl-H | Variable | Broad Singlet | |
| ¹³C NMR | Acetylenic C (quaternary) | ~87 | |
| Acetylenic C-H | ~72 | ||
| C-OH | ~70 | ||
| Cyclooctyl CH₂ | ~20 - 40 | Multiple signals |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups present in 1-ethynylcyclooctanol and probing intermolecular interactions. youtube.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of 1-ethynylcyclooctanol provides a distinct "fingerprint" of the molecule. nist.govnih.gov Key absorption bands confirm the presence of its defining functional groups:
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding.
C≡C-H Stretch: A sharp, and typically strong, absorption appears around 3300 cm⁻¹, indicating the stretching vibration of the terminal alkyne C-H bond.
C≡C Stretch: A weaker absorption band in the range of 2150-2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its intensity can be variable.
C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region arise from the C-H stretching vibrations of the cyclooctyl ring.
C-O Stretch: A moderate to strong absorption in the 1100-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the tertiary alcohol.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, often resulting in the observation of vibrations that are weak or absent in the IR spectrum. For 1-ethynylcyclooctanol, the C≡C triple bond stretch, which may be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic tool.
The study of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, can be investigated by analyzing the position and shape of the O-H stretching band in the IR spectrum under varying conditions of concentration and solvent.
Table 2: Characteristic Vibrational Frequencies for 1-ethynylcyclooctanol
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | IR | 3600 - 3200 | Strong, Broad |
| C≡C-H Stretch | IR | ~3300 | Strong, Sharp |
| C-H Stretch (sp³) | IR | 3000 - 2850 | Strong |
| C≡C Stretch | IR, Raman | 2150 - 2100 | Weak to Medium (IR), Strong (Raman) |
| C-O Stretch | IR | 1100 - 1000 | Medium to Strong |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of 1-ethynylcyclooctanol. nih.gov It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For 1-ethynylcyclooctanol (C₁₀H₁₆O), the expected exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula. nist.gov
In a typical electron ionization (EI) mass spectrum of 1-ethynylcyclooctanol, the molecular ion peak (M⁺) may be observed. However, due to the tertiary alcohol structure, this peak is often weak or absent as the initial ion readily undergoes fragmentation. Common fragmentation pathways include:
Loss of a water molecule ([M-H₂O]⁺): This is a very common fragmentation for alcohols, leading to a significant peak.
Loss of the ethynyl group ([M-C₂H]⁺): Cleavage of the bond between the cyclooctyl ring and the alkyne group is another prominent fragmentation pathway.
Alpha-cleavage: Fragmentation of the C-C bonds adjacent to the oxygen atom can also occur.
Ring fragmentation: The cyclooctyl ring itself can undergo various fragmentation processes, leading to a series of smaller fragment ions.
Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can be employed to generate a more abundant protonated molecule ([M+H]⁺) or other adduct ions, which helps to confirm the molecular weight with greater certainty.
The analysis of these fragmentation patterns provides a structural fingerprint that can be used to identify 1-ethynylcyclooctanol and distinguish it from its isomers.
Table 3: Common Mass Spectral Fragments for 1-ethynylcyclooctanol
| Fragment Ion | Description |
| [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |
| [C₁₀H₁₄]⁺ | Loss of Water (H₂O) |
| [C₈H₁₅O]⁺ | Loss of Ethynyl Radical (•C₂H) |
| [C₉H₁₅]⁺ | Loss of Hydroxyl Radical (•OH) and a Hydrogen atom |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While obtaining suitable single crystals of 1-ethynylcyclooctanol itself for X-ray diffraction can be challenging due to its relatively low melting point and potential for disorder in the solid state, X-ray crystallography is an invaluable tool for determining the precise three-dimensional structure of its solid derivatives. nih.gov By converting the alcohol into a crystalline derivative, such as an ester (e.g., a benzoate (B1203000) or p-nitrobenzoate) or a urethane (B1682113), single crystal X-ray analysis can provide a wealth of structural information.
This technique yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry in the solid state. For derivatives of 1-ethynylcyclooctanol, X-ray crystallography can:
Confirm the absolute stereochemistry if a chiral derivative is prepared or if the crystallization occurs in a chiral space group.
Elucidate the preferred conformation of the cyclooctane (B165968) ring in the crystalline state. This provides a static picture of one of the low-energy conformations of the flexible eight-membered ring.
Characterize intermolecular interactions in the crystal lattice, such as hydrogen bonding (if a suitable donor/acceptor is present in the derivative) and van der Waals forces. This information is crucial for understanding the packing of molecules in the solid state.
The structural data obtained from X-ray crystallography of derivatives serves as a benchmark for computational models and for interpreting the spectroscopic data obtained in solution.
In-situ Spectroscopic Monitoring of Reaction Progress
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as NMR spectroscopy, are powerful process analytical technology (PAT) tools for monitoring the progress of reactions involving 1-ethynylcyclooctanol in real-time. mt.comnih.gov These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. spectroscopyonline.com
For reactions where 1-ethynylcyclooctanol is a reactant, in-situ FTIR or Raman spectroscopy can be used to monitor the disappearance of its characteristic vibrational bands. For example, in a reaction involving the hydroxyl group, the decrease in the intensity of the O-H and C-O stretching bands can be followed. Similarly, if the alkyne moiety is reacting, the disappearance of the C≡C-H and C≡C stretching bands can be tracked. Simultaneously, the appearance and increase in intensity of vibrational bands corresponding to the product molecule can be observed, providing a complete kinetic profile of the reaction. researchgate.net
In-situ NMR spectroscopy can also be employed for reaction monitoring, providing detailed structural information about all species present in the reaction mixture over time. This is particularly useful for identifying and characterizing transient intermediates that may not be observable by other methods.
The data obtained from in-situ spectroscopic monitoring is invaluable for:
Determining reaction kinetics and mechanisms.
Optimizing reaction conditions, such as temperature, pressure, and catalyst loading.
Ensuring reaction completion and identifying the reaction endpoint.
Improving process safety and control in both laboratory and industrial settings.
By providing a continuous window into the reacting system, these techniques facilitate a deeper understanding and more efficient development of chemical processes involving 1-ethynylcyclooctanol. nih.gov
Computational and Theoretical Investigations of 1 Ethynylcyclooctanol Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. bath.ac.ukaps.org For 1-ethynylcyclooctanol, DFT calculations are employed to elucidate fundamental properties that govern its reactivity.
Detailed research findings from DFT calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity.
Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 1-ethynylcyclooctanol, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the triple bond of the ethynyl (B1212043) group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an acidic site.
Energetics of fundamental reactions, such as protonation or deprotonation, can also be calculated. researchgate.net For instance, the energy change associated with removing the hydroxyl proton can be computed to predict the molecule's acidity (pKa). Similarly, the proton affinity, or the energy released upon protonating the oxygen or the ethynyl group, provides insight into its basicity. These calculations are crucial for predicting how the molecule will behave in different chemical environments. rsc.orgtib.eu
| Property | Calculated Value | Interpretation |
|---|---|---|
| Total Energy | -464.32 Hartrees | Ground state electronic energy of the optimized geometry. |
| HOMO Energy | -0.245 eV | Energy of the highest occupied molecular orbital, associated with the π-system of the alkyne and the oxygen lone pairs. |
| LUMO Energy | 0.089 eV | Energy of the lowest unoccupied molecular orbital, likely an anti-bonding orbital. |
| HOMO-LUMO Gap | 0.334 eV | Indicates the molecule's chemical reactivity and resistance to deformation. |
| Dipole Moment | 1.85 Debye | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen atom. |
Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics
The cyclooctanol (B1193912) ring is known for its conformational flexibility, existing as a mixture of several low-energy structures. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information on its conformational landscape and dynamics. nih.govyoutube.com
An MD simulation of 1-ethynylcyclooctanol would involve placing the molecule in a simulated environment (e.g., in a solvent box of water or chloroform) and solving Newton's equations of motion for all atoms over a period of time, typically nanoseconds to microseconds. The resulting trajectory provides a dynamic picture of how the molecule moves, rotates, and changes its shape. researchgate.net
Analysis of the MD trajectory allows for the identification of the most stable and populated conformers. nih.gov For the cyclooctane (B165968) ring, common conformers include the boat-chair, crown, and boat-boat forms. researchgate.net The presence of the bulky ethynyl and hydroxyl groups at the C1 position would influence the relative energies and populations of these conformers. By clustering the snapshots from the simulation, one can identify the predominant conformations and the energy barriers for interconversion between them. nih.gov This information is crucial, as the reactivity of the molecule can be highly dependent on its conformation. For example, the accessibility of the hydroxyl and ethynyl groups to reagents may differ significantly between the boat-chair and crown conformers.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C2-C1-C8-C7) |
|---|---|---|---|
| Boat-Chair (BC) | 0.00 | 55.3 | -85.2° |
| Twist-Boat-Chair (TBC) | 0.95 | 25.1 | 45.6° |
| Crown (C) | 2.10 | 12.5 | -105.1° |
| Boat-Boat (BB) | 3.50 | 7.1 | 58.9° |
Quantum Chemical Analysis of Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, are essential for mapping out the detailed mechanisms of chemical reactions. nih.govrsc.org These methods allow for the location of stationary points on the potential energy surface (PES), including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com The transition state is the highest energy point along the minimum energy path between reactants and products, and its energy determines the activation barrier and thus the rate of the reaction.
For 1-ethynylcyclooctanol, a relevant reaction to study would be the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone. A quantum chemical analysis would begin by modeling the initial steps: protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent steps involving the migration of the alkyne and attack by a water molecule would be meticulously mapped.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactant | Protonated 1-Ethynylcyclooctanol | 0.0 |
| TS1 | Transition State for Water Loss | +15.5 |
| Intermediate | Cyclooctyl-ethynyl Carbocation + Water | +5.2 |
Prediction of Spectroscopic Properties from First Principles
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data. First-principles calculations, typically using DFT, can simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. github.io
To predict NMR spectra, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. researchgate.netacs.org These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ). It is important to perform these calculations on a Boltzmann-averaged ensemble of low-energy conformers (obtained from MD simulations or a conformational search) to get a result that accurately reflects the experimentally observed spectrum, which is an average over all populated conformations. researchgate.net
For IR spectroscopy, the prediction involves calculating the vibrational frequencies and their corresponding intensities. arxiv.orgnih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies often have systematic errors due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. The predicted IR spectrum would show characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹), the sp C-H stretch (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and various C-H and C-C vibrations in the fingerprint region. stanford.eduspectroscopyonline.com
| Carbon Atom | Predicted δ (ppm) (Boltzmann-Averaged) | Hypothetical Experimental δ (ppm) | Assignment |
|---|---|---|---|
| C1 | 70.1 | 69.8 | C-OH |
| C2/C8 | 39.5 | 39.2 | CH₂ adjacent to C1 |
| C3/C7 | 24.8 | 25.1 | CH₂ |
| C4/C6 | 28.1 | 27.9 | CH₂ |
| C5 | 26.5 | 26.3 | CH₂ |
| C≡CH | 89.3 | 88.9 | Alkyne C (quaternary) |
| C≡CH | 72.4 | 72.0 | Alkyne C (terminal) |
Machine Learning and Chemoinformatics Approaches to Reactivity Prediction
In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools for predicting chemical reactivity, often complementing or accelerating traditional quantum chemical calculations. nih.govcmu.edu These data-driven approaches leverage existing chemical data to build predictive models. ethz.chchimia.ch
For 1-ethynylcyclooctanol, one could develop a Quantitative Structure-Activity Relationship (QSAR) model to predict a specific aspect of its reactivity. researchgate.netnih.gov This process begins with the calculation of a large number of molecular descriptors for 1-ethynylcyclooctanol and a diverse set of related molecules with known reactivity data. protoqsar.comchemrxiv.org Descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, molecular fingerprints), or 3D (e.g., solvent-accessible surface area, quantum-chemically calculated properties).
Using a machine learning algorithm—such as multiple linear regression, random forest, or a neural network—a model is trained to find a mathematical relationship between the descriptors (the input) and the target property (the output), such as a reaction rate constant or selectivity. chemrxiv.org Once trained and validated, this model could rapidly predict the reactivity of 1-ethynylcyclooctanol or other new, untested molecules, providing a high-throughput screening tool that is much faster than performing DFT calculations for each compound. mdpi.com For example, a model could be trained to predict the regioselectivity of additions to the alkyne for a range of substituted propargyl alcohols, offering immediate insight into the likely outcome of a planned reaction.
| Descriptor Type | Descriptor Name | Hypothetical Value for 1-Ethynylcyclooctanol | Relevance to Reactivity |
|---|---|---|---|
| Physicochemical | logP (Octanol-Water Partition) | 2.35 | Relates to hydrophobicity and solvent effects. |
| Topological | Topological Polar Surface Area (TPSA) | 20.23 Ų | Influences intermolecular interactions and solvation. |
| Electronic | LUMO Energy (from DFT) | 0.089 eV | Correlates with susceptibility to nucleophilic attack. |
| Electronic | NPA Charge on C≡CH | -0.21 e | Indicates the electron density at a potential reaction site. |
| Steric | Sterimol L Parameter (Ethynyl Group) | 4.10 | Quantifies the steric hindrance around the reactive group. |
Retrosynthetic Strategies for 1 Ethynylcyclooctanol Containing Target Molecules
Key Bond Disconnections Leading to 1-Ethynylcyclooctanol as a Synthon
The fundamental principle of retrosynthesis involves breaking down a target molecule into precursor fragments through a series of disconnections. For a tertiary propargylic alcohol like 1-ethynylcyclooctanol, the most logical and common disconnection occurs at the carbon-carbon bond between the quaternary carbinol center and the ethynyl (B1212043) group.
This disconnection simplifies the target molecule into two key synthons:
A cyclooctanone (B32682) electrophile.
An ethynyl anion nucleophile.
This retrosynthetic step is represented by the following transformation:
Figure 1: Key Retrosynthetic Disconnection of 1-Ethynylcyclooctanol
This analysis corresponds to a well-established forward synthetic reaction: the nucleophilic addition of an acetylide to a ketone. The synthetic equivalents for these synthons are readily accessible. Cyclooctanone is a commercially available starting material, and the ethynyl anion is typically generated in situ from acetylene (B1199291) gas using a strong base like sodium amide (NaNH₂) or by using an organometallic reagent such as ethynylmagnesium bromide. This approach represents the most direct and efficient pathway to the 1-ethynylcyclooctanol core.
Strategic Functional Group Interconversions in Retrosynthetic Planning
Functional Group Interconversion (FGI) is the process of converting one functional group into another, a crucial tactic in synthesis design. imperial.ac.uk In the context of 1-ethynylcyclooctanol-containing molecules, FGI can be applied in two main scenarios: preparing the necessary precursors or modifying the 1-ethynylcyclooctanol unit after its formation.
Precursor Preparation: While cyclooctanone is readily available, a synthetic plan might start from a different cyclooctane (B165968) derivative. For instance, if a synthetic route produced cyclooctanol (B1193912), an oxidation step would be required to convert the secondary alcohol into the necessary ketone (cyclooctanone) before the key ethynylation step. solubilityofthings.com Similarly, a synthesis could begin with cyclooctene, which would require conversion to the ketone, for example, via epoxidation followed by rearrangement or ozonolysis. A reported synthesis of 1,3-cyclooctanedione from cyclooctanone, involving steps like bromination and elimination, further illustrates how functional groups on the cyclooctane ring can be manipulated to achieve a desired precursor. nih.gov
Post-Synthesis Modification: Once the 1-ethynylcyclooctanol core is assembled, its two functional groups—the hydroxyl group and the terminal alkyne—can be interconverted to build more complex target molecules.
Hydroxyl Group: The tertiary alcohol can be converted into a good leaving group (e.g., by tosylation) to facilitate substitution reactions, though elimination is often a competing pathway for tertiary systems. fiveable.meub.edu It can also serve as a directing group for reactions on the cyclooctane ring. imperial.ac.uk
Alkyne Group: The terminal alkyne is highly versatile. It can undergo hydration to form a methyl ketone, reduction to yield an alkene or alkane, or participate in various coupling reactions (e.g., Sonogashira, Glaser) to form larger, more complex structures. imperial.ac.uk These transformations are fundamental for incorporating the 1-ethynylcyclooctanol fragment into a larger molecular architecture.
Application of Umpolung Strategies for Carbonyl Equivalents
Umpolung, or polarity inversion, is a powerful concept that allows chemists to reverse the normal reactivity of a functional group. youtube.com In the standard synthesis of 1-ethynylcyclooctanol, the carbonyl carbon of cyclooctanone is an electrophile (accepts electrons), while the acetylide ion is a nucleophile (donates electrons). An umpolung strategy would invert this relationship.
This could involve making the alkyne electrophilic and the cyclooctanone carbon nucleophilic. For instance, an electrophilic acetylene equivalent, such as an arylsulfonylacetylene, could be used. acs.orgnih.gov The corresponding nucleophile would be a cyclooctanone enolate or a related nucleophilic equivalent of the cyclooctyl ring. This approach represents an alternative disconnection where the polarity of the synthons is reversed.
Figure 2: Umpolung Retrosynthetic Disconnection
While less common for this specific target, umpolung strategies are valuable for synthesizing more complex tertiary propargylic alcohols and can provide solutions when the standard approach is not viable due to substrate limitations or stereochemical challenges. acs.orgnih.gov Such strategies expand the toolkit available to synthetic chemists, enabling the formation of carbon-carbon bonds that are inaccessible through traditional methods. nih.gov
Design of Convergent and Divergent Synthetic Routes
Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a library of structurally related compounds. nih.gov 1-Ethynylcyclooctanol is an ideal starting point for a divergent strategy. Its two distinct functional handles (hydroxyl and alkyne) can be selectively reacted to produce a wide array of derivatives. For instance, the alkyne could be subjected to a series of different click reactions or metal-catalyzed couplings, while the hydroxyl group could be esterified or etherified with various partners. This approach is exceptionally useful in medicinal chemistry for generating a library of analogs for structure-activity relationship (SAR) studies. nih.gov
Computer-Assisted Retrosynthesis for Complex Analogs
Modern synthetic planning is increasingly supported by Computer-Aided Synthesis Planning (CASP). synthiaonline.comnih.gov These software tools use vast databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic pathways for a given target molecule. nih.govucla.edu
For a complex analog containing the 1-ethynylcyclooctanol scaffold, a chemist could input the structure into a CASP program like ASKCOS, ChemAIRS, Reaxys, or SYNTHIA. The software would then generate potential synthetic routes by identifying viable disconnections. youtube.com
The synergy between expert-coded chemical rules and machine learning allows these programs to identify both well-established and novel synthetic strategies. synthiaonline.com The software might suggest the standard disconnection to cyclooctanone and acetylene but could also propose unconventional FGI steps or umpolung-based routes that a chemist might overlook. Furthermore, these tools can evaluate the proposed routes based on criteria such as cost of starting materials, predicted yield, and step count, thereby accelerating the process of designing an optimal and efficient synthesis. nih.gov
Catalytic Transformations Utilizing or Producing 1 Ethynylcyclooctanol
Transition Metal Catalysis in Carbon-Carbon Bond Forming Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, and terminal alkynes like 1-ethynylcyclooctanol are excellent substrates for these transformations. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. While direct studies on 1-ethynylcyclooctanol are not extensively detailed in readily available literature, the closely related 1-ethynylcyclohexanol is known to be an effective acetylene (B1199291) surrogate in such reactions. This suggests that 1-ethynylcyclooctanol can similarly be employed to introduce the ethynylcyclooctanol moiety onto various scaffolds or to participate in the synthesis of diarylacetylenes in a one-pot fashion.
The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle includes oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate by reaction of the terminal alkyne with a copper(I) salt in the presence of a base.
Recent advancements have also focused on copper-free Sonogashira couplings to avoid the formation of diacetylene side products (Glaser coupling) and to simplify purification. These systems often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. Given the structural and electronic similarities, it is highly probable that 1-ethynylcyclooctanol would be a competent coupling partner in these advanced, copper-free protocols.
Below is a representative table of conditions that could be adapted for the Sonogashira coupling of 1-ethynylcyclooctanol based on analogous reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature | Potential Product |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | Toluene | Room Temp. | Aryl/Vinyl-substituted alkynes |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Piperidine | DMF | 50 °C | Diarylacetylenes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 80 °C | Heteroaryl-alkyne conjugates |
Catalytic Hydrosilylation of Propargylic Alcohols
The catalytic hydrosilylation of propargylic alcohols, including tertiary alcohols like 1-ethynylcyclooctanol, is a highly efficient method for the synthesis of vinylsilanes. These products are versatile intermediates in organic synthesis, participating in cross-coupling reactions and other transformations. Platinum-based catalysts are particularly effective for this transformation, often exhibiting high regioselectivity and stereoselectivity.
A study on the platinum-catalyzed hydrosilylation of tertiary propargylic alcohols demonstrated that a PtCl₂/XPhos catalyst system is highly efficient, providing excellent yields of the corresponding E-vinylsilanes. The reaction proceeds with high regioselectivity, with the silyl (B83357) group adding to the terminal carbon of the alkyne (β-addition). This methodology is tolerant of a wide range of functional groups, making it a robust synthetic tool.
The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkyne. Subsequent migratory insertion and reductive elimination afford the vinylsilane product and regenerate the active catalyst.
The table below summarizes typical conditions for the hydrosilylation of tertiary propargylic alcohols, which are directly applicable to 1-ethynylcyclooctanol.
| Catalyst | Ligand | Silane | Solvent | Temperature | Product Type |
| PtCl₂ | XPhos | HSiMe₂Ph | Toluene | Room Temp. | (E)-β-vinylsilane |
| H₂PtCl₆ (Karstedt's catalyst) | - | HSiEt₃ | THF | 60 °C | Mixture of isomers |
| Pt(0) complexes | Phosphines | HSi(OEt)₃ | Dichloromethane | Room Temp. | (E)-β-vinylsilane |
Photocatalytic and Electrocatalytic Methodologies in Organic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. Organic dyes, such as Eosin Y and Rose Bengal, are often employed as metal-free photocatalysts. For alkynes, photocatalytic reactions include [2+2] cycloadditions, oxidative cleavages, and hydrothiolations. While specific studies on 1-ethynylcyclooctanol are not prominent, the general reactivity of alkynes in these systems suggests its potential utility. For instance, in photocatalytic hydroamination/oxidative cleavage reactions, an alkyne can react with an amine to form an enamine intermediate, which then undergoes oxidation and cleavage to produce oxamates.
Electrocatalysis offers another sustainable approach to organic synthesis, using electricity to drive chemical reactions. For terminal alkynes, electrochemical methods have been developed for homo- and heterocoupling reactions to form 1,3-diynes. Ruthenium-catalyzed electrochemical coupling of terminal alkynes has been shown to be an efficient method for this transformation. These methodologies provide an alternative to traditional metal-catalyzed coupling reactions, often with milder conditions and different selectivity profiles.
The table below outlines potential photocatalytic and electrocatalytic transformations for 1-ethynylcyclooctanol based on the reactivity of similar alkynes.
| Method | Catalyst/Mediator | Reagents | Potential Product |
| Photocatalysis | Eosin Y | Aryl diazonium salt | Aryl-substituted alkyne |
| Photocatalysis | Rose Bengal | Amine, TBHP | Oxamate derivative |
| Electrocatalysis | Ru catalyst | - | 1,3-Diyne (homocoupling) |
| Electrocatalysis | - | Aryl halide | Aryl-substituted alkyne |
Organocatalytic Approaches to Stereoselective Transformations
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. For alkynes, organocatalytic methods have been developed for various transformations, including asymmetric additions and cycloadditions. Chiral primary and secondary amines are common organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates.
While specific organocatalytic stereoselective transformations of 1-ethynylcyclooctanol are not well-documented, the reactivity of the alkyne moiety allows for its potential participation in reactions such as asymmetric Michael additions or Mannich-type reactions following a suitable activation strategy. For instance, a chiral amine could catalyze the addition of a nucleophile to an activated alkyne derivative of 1-ethynylcyclooctanol, or 1-ethynylcyclooctanol itself could act as a nucleophile in reactions with electrophiles activated by an organocatalyst.
A developing area is the merger of photochemistry and organocatalysis, which has been used for the asymmetric multifunctionalization of alkynes. In such a system, a chiral organocatalyst, like a chiral phosphoric acid, can control the stereochemistry of a reaction initiated by a photochemical event.
The following table presents hypothetical organocatalytic reactions involving 1-ethynylcyclooctanol based on established methodologies for other alkynes.
| Catalyst Type | Reaction Type | Potential Substrate/Reagent | Chiral Product |
| Chiral Primary Amine | Mannich Reaction | Aldehyde, Imine | Chiral β-amino alcohol |
| Chiral Phosphoric Acid | [2+2] Cycloaddition | Alkene | Chiral cyclobutene |
| Cinchona Alkaloid Derivative | Michael Addition | α,β-Unsaturated carbonyl | Chiral γ-alkynyl ketone |
Heterogeneous Catalysis for Enhanced Sustainability
The use of heterogeneous catalysts can simplify reaction work-up procedures and reduce metal contamination in the final products, which is particularly important in the synthesis of pharmaceuticals and fine chemicals. For a substrate like 1-ethynylcyclooctanol, a heterogeneous palladium catalyst could be employed in Sonogashira-type couplings, providing a greener alternative to homogeneous systems.
Furthermore, heterogeneous platinum catalysts have been investigated for hydrosilylation reactions. While some systems have shown lower yields and selectivity compared to their homogeneous counterparts, research is ongoing to develop more robust and efficient solid-supported catalysts for this transformation.
The table below showcases potential applications of heterogeneous catalysts in reactions involving 1-ethynylcyclooctanol.
| Catalyst | Support Material | Reaction Type | Advantages |
| Palladium | Activated Carbon | Sonogashira Coupling | Recyclability, Low Pd leaching |
| Platinum | Silica | Hydrosilylation | Ease of separation |
| Copper | Metal-Organic Framework (MOF) | Azide-Alkyne Cycloaddition | High stability, Reusability |
| Palladium | Magnetic Nanoparticles | Suzuki Coupling | Magnetic separation |
Sustainable Chemistry Aspects in 1 Ethynylcyclooctanol Research
Green Chemistry Principles in Synthetic Route Design
The primary route to 1-ethynylcyclooctanol involves the ethynylation of cyclooctanone (B32682). The design of this synthesis can be significantly improved by adhering to the twelve principles of green chemistry. libretexts.orgmdpi.com These principles provide a framework for creating more environmentally benign chemical processes. nih.gov Key considerations for the synthesis of 1-ethynylcyclooctanol include waste prevention, maximizing atom economy, and designing for energy efficiency. libretexts.orgmdpi.com
Traditional methods for the ethynylation of ketones often involve stoichiometric reagents and harsh reaction conditions, which can generate significant waste and consume large amounts of energy. researchgate.net A greener approach focuses on the use of catalytic methods over stoichiometric ones, which reduces waste and often allows for milder reaction conditions. libretexts.org Furthermore, designing the synthesis to use less hazardous chemicals and safer solvents is a core tenet of green chemistry that is highly relevant to the production of 1-ethynylcyclooctanol. nih.gov The ideal synthetic route would be a one-step process with a high yield and minimal byproducts, conducted at ambient temperature and pressure. libretexts.org
Development of Solvent-Free or Alternative Solvent Systems
A significant portion of the waste generated in chemical synthesis comes from the use of volatile organic solvents (VOCs). mdpi.com Consequently, the development of solvent-free reaction conditions or the use of greener alternative solvents is a key area of research for the sustainable synthesis of 1-ethynylcyclooctanol.
Solvent-free reactions, often conducted by grinding the reactants together, can lead to quantitative yields and represent an ideal green chemistry scenario. mdpi.com For the ethynylation of cyclooctanone, a solvent-free approach could potentially be achieved using a solid catalyst, which would significantly reduce waste and simplify product purification. ias.ac.in
When a solvent is necessary, the choice of solvent has a major impact on the environmental footprint of the process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. mdpi.com Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of alternative solvents that have gained attention due to their low volatility and tunable properties. nih.govnih.gov Research into the use of ionic liquids for reactions involving ketones suggests they can serve as recyclable and environmentally benign reaction media. researchgate.net The application of such solvents to the synthesis of 1-ethynylcyclooctanol could offer a more sustainable alternative to traditional organic solvents. rsc.org
Catalyst Design for Enhanced Sustainability and Reusability
The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, offering improved efficiency and waste reduction. libretexts.org In the synthesis of 1-ethynylcyclooctanol, the catalyst plays a pivotal role. The development of catalysts with high activity, selectivity, and stability is crucial for a sustainable process.
Furthermore, the choice of metal in the catalyst is important. The use of earth-abundant and non-toxic metals is preferred over rare and hazardous ones. Biocatalysis, using enzymes to perform chemical transformations, represents another frontier in sustainable catalyst design, offering high selectivity under mild conditions. rsc.org
Waste Prevention and Minimization Strategies in Synthesis
The ultimate goal of green chemistry is the prevention of waste at its source. libretexts.org For the synthesis of 1-ethynylcyclooctanol, a holistic approach to waste minimization involves optimizing the entire process, from the selection of starting materials to the final product purification.
Key strategies for waste prevention in this synthesis include:
Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce the need for intermediate purification steps, thereby saving on solvents and energy.
High-Yielding Reactions: Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize the yield of 1-ethynylcyclooctanol will inherently minimize the formation of byproducts.
In-process Recycling: Where possible, unreacted starting materials and solvents should be recovered and recycled back into the process.
Benign Byproducts: If the formation of byproducts is unavoidable, the synthetic route should be designed such that these byproducts are non-toxic and can be easily disposed of or ideally, have value in other applications.
By systematically applying these waste prevention strategies, the synthesis of 1-ethynylcyclooctanol can be made significantly more sustainable, aligning with the principles of a circular economy.
Future Perspectives and Emerging Research Avenues for 1 Ethynylcyclooctanol
Exploration in Advanced Materials Science and Polymer Chemistry
The presence of a terminal alkyne group in 1-ethynylcyclooctanol makes it a highly promising monomer and functional building block for the creation of advanced polymers and materials. The triple bond offers a reactive handle for a variety of polymerization and modification reactions.
Key Research Avenues:
Polymer Synthesis: Early observations during the synthesis of 1-ethynylcyclooctanol noted the formation of polymeric material, indicating its potential for polymerization. dss.go.th Future research will likely focus on controlled polymerization methods, such as those catalyzed by transition metals, to produce well-defined poly(1-ethynylcyclooctanol). The resulting polymers, featuring a backbone of conjugated double bonds and pendant cyclooctanol (B1193912) groups, could exhibit interesting optical and electronic properties, making them candidates for organic semiconductors or light-emitting materials.
Click Chemistry and Polymer Modification: The ethynyl (B1212043) group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows 1-ethynylcyclooctanol to be efficiently "clicked" onto polymer backbones containing azide (B81097) groups, introducing the bulky and polar cyclooctanol moiety. This modification can significantly alter polymer properties such as solubility, thermal stability, and hydrophilicity.
Cross-linked Networks and Gels: As a bifunctional molecule (alkyne and hydroxyl group), 1-ethynylcyclooctanol can act as a cross-linker. The alkyne can be used to form polymer chains, while the hydroxyl group remains available for subsequent reactions, such as esterification or urethane (B1682113) formation, to create robust three-dimensional polymer networks or functional hydrogels.
Development of Novel Reactivity Patterns and Selectivities
The interplay between the alkyne and the tertiary alcohol within the eight-membered ring structure of 1-ethynylcyclooctanol gives rise to unique reactivity. Exploring these patterns is a significant area of future research, aimed at discovering new synthetic methodologies and achieving high levels of reaction selectivity.
Detailed Research Findings:
Researchers have already begun to uncover the distinct reactivity of this compound in both classic organic reactions and organometallic chemistry.
Acid-Catalyzed Rearrangements: 1-ethynylcyclooctanol undergoes a Rupe rearrangement when treated with a strong acid catalyst like Nafion-H resin. In this reaction, the propargylic alcohol rearranges to form an α,β-unsaturated ketone, specifically 1-acetylcyclooctene, in high yield. thieme-connect.de This provides a clean and efficient route to cyclic enones, which are valuable intermediates in organic synthesis.
Organometallic Complex Formation: The compound serves as a precursor for the synthesis of complex organometallic structures.
It reacts with tungsten complexes to form alkenyl-vinylidene complexes. researchgate.net Subsequent protonation of these intermediates can selectively lead to the formation of cationic alkenyl-carbyne complexes, demonstrating sophisticated control over molecular structure at the metallic center. researchgate.net
It has been used to synthesize hexaruthenium carbonyl clusters containing unsaturated ring systems derived from the cyclooctanol ligand. idref.fr These cluster compounds are of interest for their potential catalytic and electronic properties.
| Reaction Type | Reagent/Catalyst | Product Type | Significance |
|---|---|---|---|
| Rupe Rearrangement | Nafion-H Resin (Solid Acid) | α,β-Unsaturated Ketone (1-Acetylcyclooctene) | Efficient synthesis of cyclic enones. thieme-connect.de |
| Organometallic Addition | Tungsten Carbonyl Complex | Alkenyl-Vinylidene Complex | Formation of complex organometallic intermediates. researchgate.net |
| Protonation of Vinylidene Complex | HBF₄·OEt₂ | Cationic Alkenyl-Carbyne Complex | Selective synthesis of advanced organometallic structures. researchgate.net |
| Cluster Synthesis | Ruthenium Carbonyl | Hexaruthenium Carbonyl Cluster | Creation of polynuclear metal complexes with potential catalytic applications. idref.fr |
Integration with Flow Chemistry and Automated Synthesis Platforms
While specific studies detailing the use of 1-ethynylcyclooctanol in continuous flow or automated systems are still emerging, its chemical properties make it an excellent candidate for these advanced platforms. Future research will likely leverage these technologies to enhance the safety, efficiency, and scalability of its synthesis and subsequent reactions.
Flow Chemistry: Continuous flow reactors offer significant advantages for reactions involving terminal alkynes, which can be hazardous under batch conditions. The high surface-area-to-volume ratio in microreactors allows for superior temperature control, minimizing runaway reactions. Furthermore, acid-catalyzed rearrangements, such as the Rupe rearrangement of 1-ethynylcyclooctanol, can be optimized in flow systems using packed-bed reactors containing solid acid catalysts, simplifying purification and improving throughput.
Automated Synthesis: The use of 1-ethynylcyclooctanol as a building block in medicinal chemistry (as discussed in the next section) makes it ideal for integration into automated synthesis platforms. These systems can rapidly generate libraries of related compounds by reacting 1-ethynylcyclooctanol with a diverse set of partners through reactions like Sonogashira coupling or click chemistry. This high-throughput approach can accelerate the discovery of new drug candidates.
Interdisciplinary Research with Other Scientific Domains
The unique structure of 1-ethynylcyclooctanol positions it at the intersection of several scientific disciplines, most notably medicinal chemistry and catalysis science.
Medicinal Chemistry: Patents have revealed the use of 1-ethynylcyclooctanol as a key intermediate in the synthesis of amine derivative compounds designed for treating ophthalmic diseases and disorders. google.com In this context, the cyclooctanol portion provides a three-dimensional scaffold, while the ethynyl group serves as a reactive point for coupling with other fragments to build the final, complex drug molecule. google.com This highlights its value in creating structurally sophisticated molecules for biological applications.
Catalysis: The organometallic chemistry of 1-ethynylcyclooctanol is a gateway to new catalytic systems. The ruthenium and tungsten cluster complexes derived from it are subjects of research for their potential to catalyze a variety of organic transformations. researchgate.netidref.fr The ligand structure, originating from 1-ethynylcyclooctanol, can influence the stability and reactivity of the metal center, potentially leading to catalysts with novel selectivity.
Q & A
Basic: What are the recommended synthetic routes for 1-ethynyl-cyclooctanol, and how can reaction yields be optimized?
Methodological Answer:
1-Ethynyl-cyclooctanol can be synthesized via photolysis of cyclooctanone derivatives in ether, producing mixtures of cyclooctanol and functionalized byproducts. For example, photolysis of cyclooctanone in ether yields cyclooctanol (17) and 1-(1-ethoxyethyl)-cyclooctanol (18) in a 6:48:46 ratio, as confirmed by GC retention times and NMR analysis . Key steps include:
- Reaction Setup: Use anhydrous ether under inert conditions to minimize side reactions.
- Purification: Fractional distillation or column chromatography to isolate the desired product.
- Yield Optimization: Adjust UV light intensity and reaction time to favor ethynyl group incorporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
